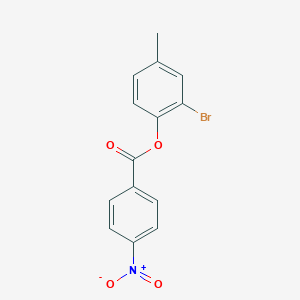

2-Bromo-4-methylphenyl 4-nitrobenzoate

Description

2-Bromo-4-methylphenyl 4-nitrobenzoate (CAS: 256457-66-6) is an aromatic ester featuring a brominated and methyl-substituted phenyl group linked via an ester bond to a 4-nitrobenzoate moiety. This compound belongs to the nitroaromatic family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing nitro group and halogen substituents. The bromine atom and methyl group at the ortho and para positions, respectively, influence its physicochemical properties, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C14H10BrNO4 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

(2-bromo-4-methylphenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-2-7-13(12(15)8-9)20-14(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3 |

InChI Key |

URWAKAJZGTXOLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include derivatives with variations in substituent positions (nitro, bromo, methyl) or halogen replacements. A comparative analysis is summarized in Table 1.

Table 1: Physicochemical Properties of Selected Nitrobenzoate Esters

| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-4-methylphenyl 4-nitrobenzoate | C₁₄H₁₀BrNO₄ | 352.14 | ~4.2* | 74.3† | Br (ortho), CH₃ (para), NO₂ (para) |

| 4-Chlorophenyl 4-nitrobenzoate | C₁₃H₈ClNO₄ | 277.66 | 3.81 | 54.0 | Cl (para), NO₂ (para) |

| 2-Bromo-4-methylphenyl 3-nitrobenzoate | C₁₄H₁₀BrNO₄ | 352.14 | ~3.9* | 74.3† | Br (ortho), CH₃ (para), NO₂ (meta) |

| 4-Formyl-2-nitrophenyl 4-bromo-benzoate | C₁₄H₉BrN₂O₅ | 377.14 | ~2.8* | 102.7 | Br (para), NO₂ (ortho), CHO (para) |

*Estimated using substituent contribution models.

†Calculated using ChemDraw.

- Substituent Effects: The para-nitro group enhances electron-withdrawing effects, increasing stability but reducing solubility in polar solvents. The bromine atom at the ortho position in this compound introduces steric hindrance and enhances lipophilicity (logP ~4.2), making it less water-soluble than the 4-chlorophenyl analog (logP 3.81) .

Crystallographic and Intermolecular Interactions

- This compound: Limited crystallographic data are available, but analogous structures (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate) reveal robust intermolecular interactions. For example, halogen bonding (Br···O) and C–H···O hydrogen bonds stabilize the crystal lattice, with R factors as low as 0.041 in high-resolution studies .

- 4-Chlorophenyl 4-nitrobenzoate : Exhibits weaker halogen interactions (Cl···O) compared to bromine analogs, leading to less dense packing and lower melting points. Its polar surface area (54.0 Ų) suggests moderate hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.